molecular formula C12H10N4O B12116968 1-benzyl-5-(2-furyl)-1H-tetrazole CAS No. 5145-66-4

1-benzyl-5-(2-furyl)-1H-tetrazole

Cat. No.: B12116968
CAS No.: 5145-66-4
M. Wt: 226.23 g/mol
InChI Key: WHVCPILBSDIJJE-UHFFFAOYSA-N
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Description

1-Benzyl-5-(2-furyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a benzyl group and a furyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(2-furyl)-1H-tetrazole typically involves the reaction of benzyl azide with 2-furyl isocyanide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as copper(I) iodide. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(2-furyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-Benzyl-5-(2-furyl)-1H-tetrazole has found applications in various scientific research fields, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design. Its ability to interact with biological targets makes it a candidate for further exploration in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(2-furyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms and identify the key molecular interactions.

Comparison with Similar Compounds

1-Benzyl-5-(2-furyl)-1H-tetrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

5145-66-4

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

1-benzyl-5-(furan-2-yl)tetrazole

InChI

InChI=1S/C12H10N4O/c1-2-5-10(6-3-1)9-16-12(13-14-15-16)11-7-4-8-17-11/h1-8H,9H2

InChI Key

WHVCPILBSDIJJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CO3

Origin of Product

United States

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